1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride
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Description
1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methods : Pyrazole derivatives, including those bearing cyclopropyl groups, have been employed in palladium-catalyzed direct arylations, showcasing their utility in constructing complex molecular architectures. These reactions proceed with high regioselectivity, without the decomposition of sensitive functional groups, highlighting the robustness of pyrazole cores in synthetic chemistry (Sidhom et al., 2018).
Chemical Reactivity : The reactivity of 5-aminopyrazoles bearing a cyclopropyl group at the C3-position in various chemical transformations has been a subject of study, indicating their potential in developing new chemical entities and materials. These studies underline the chemical versatility of pyrazole derivatives for applications in synthesis and material science (Adach et al., 2016).
Applications in Medicinal Chemistry
Anticancer Activity : Research into pyrazole derivatives has identified several compounds with promising anticancer properties. These studies highlight the potential of pyrazole derivatives in therapeutic applications, particularly in the development of novel anticancer agents (Moreno et al., 2018).
Biological Activity : The exploration of pyrazole derivatives extends to their biological activity, including their roles as enzyme inhibitors, receptor antagonists, and potential therapeutic agents for various diseases. The research underscores the significance of pyrazole cores in drug discovery and development (Titi et al., 2020).
Material Science Applications
- Ligand Chemistry : Pyrazole derivatives have been utilized as ligands in the formation of metal complexes, which are of interest in material science for their unique properties and potential applications in catalysis, optical materials, and more. These studies demonstrate the adaptability of pyrazole derivatives in creating complex structures with diverse functionalities (Lopera et al., 2020).
properties
IUPAC Name |
2-(1-cyclopropylethyl)pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6(7-2-3-7)11-8(9)4-5-10-11;/h4-7H,2-3,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVAFXNSXMXATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C(=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride |
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